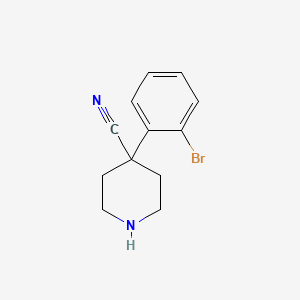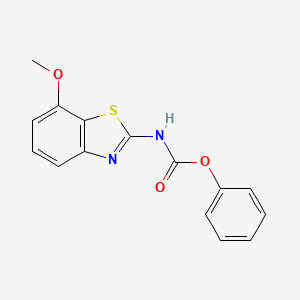
4-(2-Bromophenyl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromophenyl)piperidine-4-carbonitrile is a chemical compound characterized by a bromophenyl group attached to a piperidine ring, which is further substituted with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)piperidine-4-carbonitrile typically involves the following steps:
Bromination: The starting material, 2-phenylpiperidine, undergoes bromination to introduce the bromo group at the ortho position of the phenyl ring.
Cyanation: The brominated compound is then subjected to a cyanation reaction to introduce the carbonitrile group at the 4-position of the piperidine ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Bromophenyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to amines.
Substitution: The bromo group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid derivatives.
Reduction: Piperidine-4-amine derivatives.
Substitution: Derivatives with different functional groups replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromophenyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(2-Bromophenyl)piperidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Piperidine-4-carbonitrile
2-Bromophenylpiperidine
Other bromophenyl-substituted piperidines
Eigenschaften
Molekularformel |
C12H13BrN2 |
|---|---|
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
4-(2-bromophenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C12H13BrN2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 |
InChI-Schlüssel |
ZRSTUVMHCAXWPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C#N)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2-Pyrrolidin-1-ylethyl)pyrazol-4-yl]boronic acid](/img/structure/B15357887.png)

![4-amino-N-[6-methyl-1-(4-propan-2-yloxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B15357896.png)






![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
